1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of a benzodioxole moiety, a brominated indole, and a trifluoroethanone group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and indole intermediates.
Bromination: The indole intermediate is brominated at the 5-position using bromine in acetic acid.
Coupling Reaction: The brominated indole is then coupled with the benzodioxole intermediate through a palladium-catalyzed C-N cross-coupling reaction.
Trifluoroethanone Introduction: Finally, the trifluoroethanone group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.
Scientific Research Applications
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with microtubules and tubulin, leading to the disruption of microtubule assembly and cell cycle arrest.
Pathways Involved: By modulating microtubule dynamics, the compound induces apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
1-{1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indol-3-yl}-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxole moiety but differs in its overall structure and biological activity.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Another compound with a benzodioxole group, but with different functional groups and applications.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one:
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13BrF3NO4 |
---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
1-[1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromoindol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H13BrF3NO4/c20-11-1-3-15-13(7-11)14(18(25)19(21,22)23)9-24(15)5-6-26-12-2-4-16-17(8-12)28-10-27-16/h1-4,7-9H,5-6,10H2 |
InChI Key |
GBNLULADPUFYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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